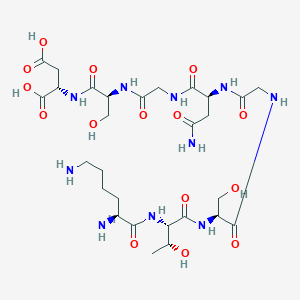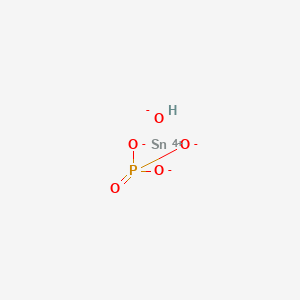
Tin(4+) hydroxide phosphate (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(4+) hydroxide phosphate (1/1/1) is an inorganic compound that combines tin, hydroxide, and phosphate ions in a 1:1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions: Tin(4+) hydroxide phosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + \text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4\text{PO}_4 + 4\text{HCl} ]
Industrial Production Methods: Industrial production of tin(4+) hydroxide phosphate often involves solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered green and cost-effective.
化学反应分析
Types of Reactions: Tin(4+) hydroxide phosphate undergoes various chemical reactions, including:
Oxidation: Tin(4+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Tin(4+) can be reduced to lower oxidation states, such as tin(II).
Substitution: The hydroxide and phosphate groups can be substituted with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with acids or bases to replace hydroxide or phosphate groups.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Tin(II) compounds.
Substitution: Various tin-based complexes depending on the substituents used.
科学研究应用
Tin(4+) hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ion-exchange material.
Medicine: Investigated for use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin-film batteries, nuclear waste utilization, and as an oxidizing agent in various industrial processes
作用机制
The mechanism of action of tin(4+) hydroxide phosphate involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate redox reactions by providing active sites for electron transfer. In ion-exchange processes, it can selectively adsorb and release ions based on its structural properties .
相似化合物的比较
Tin(II) phosphate (Sn3(PO4)2): Differing oxidation state and properties.
Titanium phosphate (TiP): Similar ion-exchange and catalytic properties but different metal center.
Zirconium phosphate (ZrP): Known for its stability and use in similar applications.
属性
CAS 编号 |
877997-11-0 |
|---|---|
分子式 |
HO5PSn |
分子量 |
230.69 g/mol |
IUPAC 名称 |
tin(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.Sn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |
InChI 键 |
RWHZLLSKWVDZOR-UHFFFAOYSA-J |
规范 SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


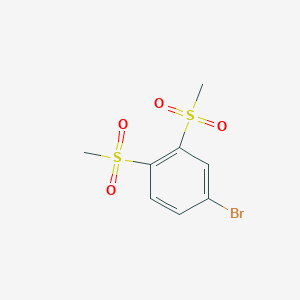
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
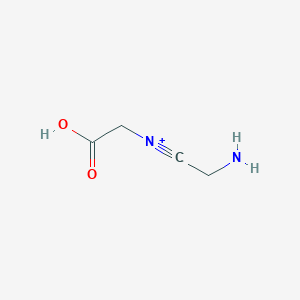
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
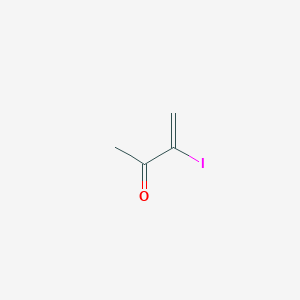
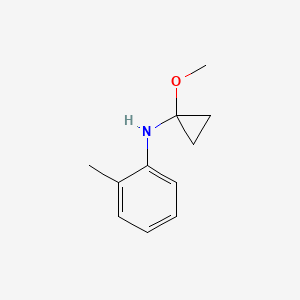
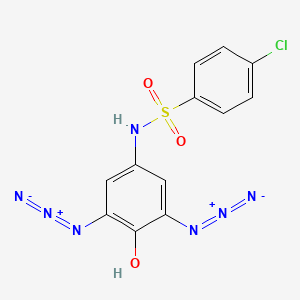
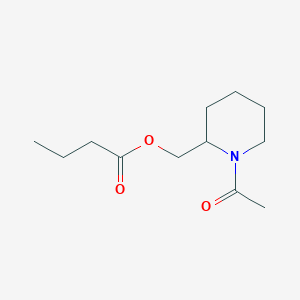
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
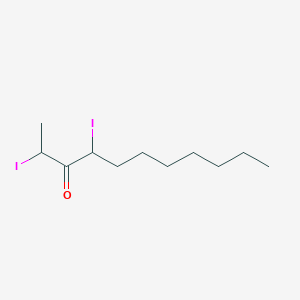
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
